1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide
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Description
Several cannabimimetic quinolinyl carboxylates (PB-22 and BB-22) and cannabimimetic carboxamide derivatives (ADB-FUBINACA and ADBICA) have been identified as designer drugs in illegal products. AM 2201 8-quinolinyl carboxamide is a derivative of these compounds where 8-quinolinol replaces the naphthalene group of AM2201, resulting in a chemical structure similar to that of 5-fluoro PB-22. The biological actions of AM 2201 8-quinolinyl carboximide are unknown. This product is intended for forensic and research applications.
Scientific Research Applications
Cannabinoid Receptor Agonists and Antagonists
The compound is part of a diverse array of structures, including indoles and quinolines, capable of acting as cannabinoid receptor agonists and antagonists. These receptors, discovered in the early 90s, are implicated in various biochemical processes, making them intriguing therapeutic targets for drug research (Goya & Jagerovic, 2000).
Human Immunodeficiency Virus (HIV) Treatment
Indolylarylsulfones, a category to which this compound belongs, are a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Extensive structure-activity relationship studies have focused on improving the efficacy of these compounds, indicating their significance in HIV treatment strategies (Famiglini & Silvestri, 2018).
Kynurenine Pathway Metabolites
The compound is structurally similar to kynurenines and quinoline-3-carboxamide derivatives, which have shown potential in treating various diseases such as autoimmunity, neurodegeneration, and cancer due to the neuro- and immunomodulatory effects of kynurenine pathway enzymes and metabolites (Boros & Vécsei, 2020).
Anticorrosive Applications
Quinoline derivatives, including this compound, demonstrate substantial effectiveness against metallic corrosion. They form stable chelating complexes with surface metallic atoms, highlighting their potential in anticorrosive materials (Verma, Quraishi & Ebenso, 2020).
Anticancer Potential
The structural features of quinoline derivatives are crucial for their anticancer activity. Modifications at specific positions on the fluoroquinolone structure have been explored to convert them into potent anticancer agents. This suggests the potential of this compound in anticancer drug development (Abdel-Aal et al., 2019).
Diagnostic and Therapeutic Applications in Cancer
Quinoline-based fibroblast activation protein inhibitors, a category inclusive of this compound, have shown significant results in cancer diagnosis and treatment. Their utilization in PET imaging and targeted radionuclide therapy signifies their importance in oncology (Zhao et al., 2022).
properties
Molecular Formula |
C23H22FN3O |
---|---|
Molecular Weight |
375.4 |
IUPAC Name |
1-(5-fluoropentyl)-N-quinolin-8-ylindole-3-carboxamide |
InChI |
InChI=1S/C23H22FN3O/c24-13-4-1-5-15-27-16-19(18-10-2-3-12-21(18)27)23(28)26-20-11-6-8-17-9-7-14-25-22(17)20/h2-3,6-12,14,16H,1,4-5,13,15H2,(H,26,28) |
InChI Key |
FIWJUBZDMCCWRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Appearance |
Assay:≥98%A crystalline solid |
synonyms |
1-(5-Fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide |
Origin of Product |
United States |
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